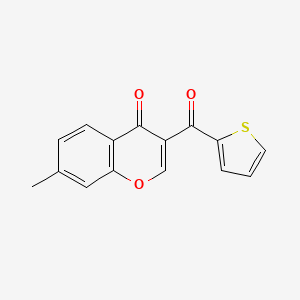

7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methyl-3-(thiophene-2-carbonyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3S/c1-9-4-5-10-12(7-9)18-8-11(14(10)16)15(17)13-3-2-6-19-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPNBZMQNYREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one typically involves the condensation of 7-methylchromen-4-one with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromone derivatives, including 7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. For instance, synthesized derivatives showed IC50 values indicating potent activity against these cell lines, suggesting their potential as anticancer agents .

Antioxidant Activity

The antioxidant properties of chromones have been extensively studied. In vitro assays demonstrate that this compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies show that derivatives of chromones can exhibit antibacterial and antifungal activities against various pathogens. For example, certain derivatives displayed minimal inhibitory concentrations (MIC) that indicate their effectiveness against specific bacterial strains .

Synthetic Methodologies

The synthesis of this compound typically involves several methods:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving thiophene derivatives and appropriate carbonyl compounds under acidic or basic conditions.

- Ultrasonic Irradiation : Recent advancements include the use of ultrasonic irradiation to enhance reaction rates and yields during the synthesis of chromone derivatives .

- Multi-component Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to higher efficiency in synthesizing complex structures like chromones .

Case Study 1: Anticancer Activity

A study conducted on a series of synthesized chromone derivatives, including this compound, demonstrated significant cytotoxic effects on A-549 and MCF-7 cell lines. The research involved evaluating the morphological changes in treated cells using phase contrast microscopy, which revealed characteristics indicative of apoptosis such as membrane blebbing and nuclear disintegration .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and total antioxidant capacity tests. The results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its potential therapeutic use in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Electron-Withdrawing vs. In contrast, compounds like 2-(4-NMe₂-Ph) () feature electron-donating dimethylamino groups, which may alter electronic properties and bioavailability .

- Fluorine Substitution : The 6-fluoro analog (3z) exhibits a lower melting point (133–134°C) compared to sulfonyl-containing derivatives (187°C for compound 3 in ), reflecting reduced crystallinity due to fluorine’s smaller size and weaker intermolecular interactions .

- Trifluoromethyl Derivatives : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects and lipophilicity, likely enhancing metabolic stability compared to the target compound’s thiophene carbonyl .

Biological Activity

7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has gained attention for its diverse biological activities, particularly in anticancer and antinociceptive applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include thiophene derivatives and chromone precursors, which are subjected to carbonylation reactions to yield the final product. The synthetic pathway is crucial as it influences the biological properties of the compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Assays :

- In vitro tests have shown that this compound has a strong inhibitory effect on cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma).

- For instance, compounds related to this chromone structure exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating superior potency in some cases .

- Mechanism of Action :

Antinociceptive Activity

In addition to its anticancer properties, this compound has shown promise in pain management:

- Animal Studies :

- Mechanism :

Case Studies

| Study | Cell Line | IC50 Value (µg/mL) | Observations |

|---|---|---|---|

| Study 1 | MCF-7 | 6.40 | Significant cytotoxicity compared to Doxorubicin |

| Study 2 | A549 | Not specified | Induced apoptosis confirmed by morphological assessments |

| Study 3 | Pain Model | Not specified | Effective in reducing pain response in animal models |

Q & A

Basic: What are the key synthetic routes for 7-Methyl-3-(thiophene-2-carbonyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with the chromen-4-one core. A mechanochemical approach using pyrylium tetrafluoroborate as a mediator and DABCO as a base has been effective for analogous thiophene-carbonyl chromenones, achieving yields up to 82% under solvent-free conditions . Key optimizations include:

- Catalyst selection : Transition-metal-free conditions reduce side reactions.

- Temperature control : Room-temperature mechanochemical milling minimizes thermal degradation.

- Solvent effects : Avoiding polar solvents improves reaction efficiency.

Purification via silica gel chromatography ensures high purity.

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

Answer:

X-ray crystallography using SHELXL (v.2015+) is critical for resolving bond-length discrepancies and hydrogen-bonding networks. For this compound:

- Data collection : High-resolution (<1.0 Å) data reduces noise. Use MoKα radiation (λ = 0.71073 Å) for accuracy .

- Refinement challenges : Address twinning or disordered regions via iterative least-squares refinement. SHELXL’s TWIN/BASF commands help model twinning .

- Validation tools : Check R-factor convergence (target <5%) and validate using CCDC tools.

Advanced: How should conflicting biological activity data from different assays be reconciled?

Answer:

Contradictions in bioactivity data (e.g., IC50 variability) often stem from:

- Assay conditions : Varying pH or serum content alters compound stability. Standardize using RPMI-1640 media with 10% FBS.

- Cellular models : Use isogenic cell lines to isolate genetic variables.

- Compound purity : Confirm via HPLC (≥95% purity) and NMR (e.g., δ 7.14–8.31 ppm for aromatic protons in chromenones) .

Statistical tools like ANOVA or Bland-Altman plots quantify inter-assay variability .

Advanced: What computational strategies validate docking interactions with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) requires:

- Target preparation : Optimize protein structures using PDB-REDO for hydrogen placement.

- Grid parameters : Define active sites using residues within 10 Å of co-crystallized ligands.

- Validation metrics : Compare binding poses with experimental data (e.g., crystallographic B-factors). Use MM-GBSA for binding energy calculations (±2 kcal/mol accuracy) .

Cross-validate with mutagenesis studies to confirm key interactions (e.g., thiophene-carbonyl H-bonds) .

Advanced: How do substituent modifications impact pharmacokinetics in SAR studies?

Answer:

Comparative SAR studies reveal:

| Substituent | Effect on PK Properties | Reference |

|---|---|---|

| Thiophene-2-carbonyl | Enhances metabolic stability (CYP3A4 resistance) | |

| 7-Methyl | Increases lipophilicity (logP +0.5) | |

| Chromen-4-one core | Improves aqueous solubility via keto-enol taut. |

Replace the thiophene with bulkier groups (e.g., morpholine) to reduce plasma protein binding .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., thiophene protons at δ 7.46–7.72 ppm; chromenone carbonyl at δ 177.6 ppm) .

- FTIR : Confirm carbonyl stretches (1647 cm⁻¹) and hydroxyl groups (3479 cm⁻¹) .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ = 313.414 for C₁₈H₁₉NO₂S) .

Advanced: What strategies mitigate poor solubility in preclinical studies?

Answer:

- Co-solvents : Use cyclodextrin (20% w/v) or PEG-400 to enhance solubility ≥5-fold .

- Salt formation : Synthesize sodium salts via NaOH treatment (pH 9–10).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.